molecular formula C10H13NO2 B028698 methyl (3S)-3-amino-3-phenylpropanoate CAS No. 37088-66-7

methyl (3S)-3-amino-3-phenylpropanoate

Cat. No. B028698
CAS RN: 37088-66-7
M. Wt: 179.22 g/mol
InChI Key: XKIOBYHZFPTKCZ-VIFPVBQESA-N
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Description

Organic compounds like this one are typically described by their molecular formula, structure, and functional groups. The compound you mentioned appears to be an ester with an amino group attached to a chiral carbon.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions, starting from readily available starting materials, to produce the desired compound. The choice of starting materials and reactions depends on the structure of the target compound.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This is typically done by reacting the compound with different reagents and studying the products.



Physical And Chemical Properties Analysis

This could involve determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions.


Scientific Research Applications

Synthesis and Modification in Drug Research

Methyl (3S)-3-amino-3-phenylpropanoate has been utilized in the synthesis of various compounds with potential pharmacological properties. For instance, its analogs were synthesized as part of research into taxol's side chain, showing its relevance in exploring anti-cancer therapies (Davis & Reddy, 1994). Additionally, it has been used in the synthesis of N-(α-Bromoacyl)-α-amino esters, which were studied for cytotoxicity, anti-inflammatory, and antibacterial activities (Yancheva et al., 2015).

Enzymatic Resolution in Biocatalysis

The enzymatic resolution of derivatives of methyl (3S)-3-amino-3-phenylpropanoate has been reported, demonstrating its application in biocatalysis. This process involved the use of lipase from Candida antarctica and yielded optically pure enantiomers, highlighting its significance in the production of chiral compounds (Escalante, 2008).

Chemical Modification and Biological Activity

Research involving the modification of methyl (3S)-3-amino-3-phenylpropanoate includes its conversion into various derivatives, such as isocyanates and thiazolidinones. These derivatives have been evaluated for properties like antimicrobial activity, demonstrating the versatility of methyl (3S)-3-amino-3-phenylpropanoate in synthesizing biologically active compounds (Tsai et al., 2003); (Fuloria et al., 2009).

Biocatalysis for Pharmaceutical Intermediates

The compound has been used in biocatalysis to produce pharmaceutical intermediates, such as S-3-amino-3-phenylpropionic acid, an intermediate of S-dapoxetine, used for treating premature ejaculation. This research underscores its application in the production of chiral pharmaceuticals (Li et al., 2013).

Antitumor Activities

Methyl (3S)-3-amino-3-phenylpropanoate has also been explored in synthesizing compounds with antitumor properties. This demonstrates its potential in contributing to the development of new anticancer drugs (Wang Yuan-chao, 2011).

Safety And Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound, including physical, health, and environmental hazards. They also provide recommendations on how to handle and store the compound safely.


Future Directions

This could involve predicting new reactions that the compound could undergo, or new applications for the compound in areas such as medicine or materials science.


properties

IUPAC Name

methyl (3S)-3-amino-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIOBYHZFPTKCZ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354971
Record name methyl (3S)-3-amino-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (3S)-3-amino-3-phenylpropanoate

CAS RN

37088-66-7
Record name methyl (3S)-3-amino-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (S)-3-amino-3-phenylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (S)-Methyl 3-amino-3-phenylpropanoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y747B94QF9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Thionyl chloride (19.1 g, 162 mmol) was added dropwise to a solution, cooled to 0° C., of 3-amino-3-phenylpropionic acid (8.9 g, 54 mmol) in methanol (150 ml). The reaction mixture was then stirred for 12 h under reflux (TLC control). The solvent was removed completely and the residue was dried in vacuo. The crude product was used in the next stage without being purified further.
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